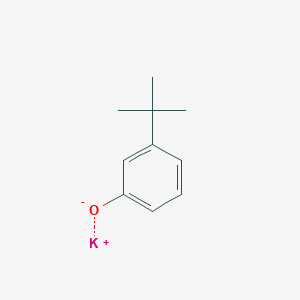

Potassium 3-(tert-butyl)phenolate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13KO |

|---|---|

Molecular Weight |

188.31 g/mol |

IUPAC Name |

potassium;3-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.K/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7,11H,1-3H3;/q;+1/p-1 |

InChI Key |

BHCOQQKZCUNLMX-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 3-(tert-butyl)phenol Precursor

The preparation of 3-(tert-butyl)phenol can be achieved through several synthetic pathways. This section will detail two common approaches: those involving boronic acid intermediates and those utilizing deprotonation strategies.

Boronic Acid Reactions in the Synthesis of 3-(tert-butyl)phenol

A prevalent method for synthesizing substituted phenols, including 3-(tert-butyl)phenol, involves the use of arylboronic acids. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. organic-chemistry.orgnobelprize.org To synthesize 3-(tert-butyl)phenol via this method, one could envision the coupling of a suitable boronic acid or its ester with a halogenated tert-butylbenzene (B1681246) derivative, followed by conversion of the resulting biaryl to the phenol (B47542).

An alternative and more direct approach is the oxidation of an arylboronic acid to the corresponding phenol. A mild and efficient protocol for the synthesis of phenols from arylboronic acids utilizes tert-butyl hydroperoxide in the presence of potassium hydroxide (B78521) (KOH), yielding the desired phenols in good to excellent yields within minutes. organic-chemistry.org Another method employs aqueous hydrogen peroxide as the oxidizing agent with molecular iodine as a catalyst, which allows for the ipso-hydroxylation of arylboronic acids at room temperature under metal-, ligand-, and base-free conditions. organic-chemistry.org

The general mechanism for the Suzuki coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com For the direct oxidation of boronic acids to phenols, the mechanism involves the formation of a boronate intermediate by the addition of a hydroperoxide to the boronic acid, followed by rearrangement and subsequent hydrolysis to the phenol.

| Reactants | Reagents | Product | Key Features |

| Arylboronic acid, Aryl halide | Pd catalyst, Base | Biaryl | Forms C-C bond, requires subsequent conversion to phenol |

| Arylboronic acid | tert-butyl hydroperoxide, KOH | Phenol | Direct, rapid, high yield organic-chemistry.org |

| Arylboronic acid | H₂O₂, I₂ | Phenol | Mild, metal-free, base-free organic-chemistry.org |

Deprotonation Routes in 3-(tert-butyl)phenol Synthesis

Deprotonation strategies often involve the use of organometallic reagents, such as Grignard reagents. These reagents are highly reactive and can act as strong bases. tamu.edu The synthesis of a substituted phenol using a Grignard reagent typically involves the reaction of an aryl magnesium halide with an oxygen source, followed by acidic workup. However, Grignard reagents will readily deprotonate acidic protons, such as the hydroxyl group of a phenol, if present. tamu.eduvanderbilt.edu This reactivity necessitates the use of protecting groups for the phenolic hydroxyl if other transformations are desired on the molecule. sioc-journal.cn

The synthesis of 3,5-di-tert-butylphenol (B75145) has been reported via a Grignard reagent, followed by conversion to a boronic acid and subsequent oxidation. researchgate.net A similar strategy could be adapted for the synthesis of 3-(tert-butyl)phenol. This would involve the formation of a Grignard reagent from a suitable halogenated tert-butylbenzene, followed by reaction with a boron-containing electrophile (e.g., triisopropyl borate) to form the boronic ester, which is then oxidized to the phenol.

Another deprotonation approach involves the direct metalation of an aromatic C-H bond. While less common for simple arenes, directed ortho-metalation (DoM) is a powerful tool for the synthesis of substituted aromatics. nih.gov However, for a meta-substituted product like 3-(tert-butyl)phenol, this strategy is less straightforward.

Formation of Potassium 3-(tert-butyl)phenolate

Once 3-(tert-butyl)phenol is obtained, the final step is its conversion to this compound. This is typically achieved through a deprotonation reaction.

Deprotonation of 3-(tert-butyl)phenol to Yield this compound

The most direct method for the formation of this compound is the deprotonation of 3-(tert-butyl)phenol with a suitable potassium base. Phenols are significantly more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. jove.com This allows for deprotonation by a variety of bases.

Potassium hydride (KH) is a powerful, non-nucleophilic base that is highly effective for the deprotonation of phenols. rsc.orgthieme-connect.de The reaction of a phenol with KH in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a clean reaction that yields the potassium phenoxide and hydrogen gas, which bubbles out of the solution. rsc.orgquora.com This method is particularly useful when anhydrous conditions are required. quora.com

Potassium hydroxide (KOH) can also be used to deprotonate phenols. uomosul.edu.iq The reaction is typically carried out in an aqueous or alcoholic solution. To obtain the anhydrous phenoxide, azeotropic distillation can be employed to remove the water formed during the reaction. google.com

| Deprotonating Agent | Solvent | Byproducts | Key Features |

| Potassium Hydride (KH) | THF, Diethyl Ether | H₂ | Clean, suitable for anhydrous conditions rsc.orgquora.com |

| Potassium Hydroxide (KOH) | Water, Alcohol | H₂O | Requires water removal for anhydrous product google.com |

Reaction of Potassium Amides with Substituted Phenols for Phenoxide Isolation

Potassium amides, such as potassium bis(trimethylsilyl)amide (KHMDS), are strong, sterically hindered, non-nucleophilic bases that can be used for the deprotonation of phenols. wikipedia.orgcommonorganicchemistry.com KHMDS is particularly useful in organic synthesis due to its high reactivity and solubility in organic solvents. chemimpex.com The reaction of a phenol with KHMDS results in the formation of the potassium phenoxide and the neutral bis(trimethylsilyl)amine. researchgate.net This method is advantageous as the byproduct is volatile and can be easily removed.

The use of potassium amide (KNH₂) in liquid ammonia (B1221849) is another possibility, although it is a very strong base and might not be necessary for the deprotonation of a relatively acidic phenol. libretexts.org

Considerations for Anhydrous Conditions in Phenoxide Formation

For many applications in organic synthesis, particularly those involving organometallic reagents or reactions sensitive to water, the use of anhydrous potassium phenoxide is crucial. Water can react with many reagents, leading to side reactions and reduced yields.

When using potassium metal or potassium hydride for deprotonation, the reaction inherently produces the anhydrous phenoxide, as the byproduct is hydrogen gas. quora.com However, if potassium hydroxide is used, water is formed as a byproduct. quora.com To obtain an anhydrous product in this case, methods such as azeotropic distillation with a suitable solvent like toluene (B28343) or xylene are necessary. google.comgoogle.com This involves heating the reaction mixture to reflux, where the water forms an azeotrope with the solvent and is removed, driving the equilibrium towards the formation of the anhydrous phenoxide. google.com The stability of the phenoxide under these conditions must be considered.

The choice of base and reaction conditions is therefore critical and depends on the desired purity and anhydrous nature of the final this compound product.

Coordination Chemistry and Structural Elucidation of Potassium 3 Tert Butyl Phenolate and Its Derivatives

Formation of Metal-Phenoxide Complexes Incorporating 3-(tert-butyl)phenolate Moieties

The 3-(tert-butyl)phenolate ligand readily forms complexes with a variety of metals, acting as a versatile building block in coordination chemistry. The nature of the resulting complex is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the reaction.

The 3-(tert-butyl)phenolate ligand and its derivatives have been extensively used to create complexes with a broad range of transition metals. These complexes exhibit diverse structural and electronic properties, making them subjects of interest in areas such as catalysis and materials science.

Copper: Copper(II) complexes with derivatives of 3-(tert-butyl)phenolate have been synthesized and structurally characterized. For instance, a mononuclear copper(II) complex, [Cu{(3,5-t-Bu₂)-sal4eT}(2,9-Me₂-phen)], was formed using a thiosemicarbazone ligand derived from 3,5-di-tert-butylsalicylaldehyde. preprints.org Another study describes a dinuclear copper(II) complex, [Cu₂(3,5-t-Bu₂)-sal4eT}₂(phen)], bridged by the thio-enolate nitrogen of the thiosemicarbazonate ligand. preprints.org The coordination environment around the copper centers in these complexes can vary, with one exhibiting a distorted square pyramidal geometry. preprints.org The nitration of a coordinated phenolate (B1203915) ring in a copper(II) complex has also been observed. rsc.org

Iron: Iron(III) complexes of various phenolate ligands, including those with tert-butyl groups, have been synthesized as models for catechol dioxygenases. ias.ac.inias.ac.in These complexes often feature iron(III) in a distorted octahedral or trigonal bipyramidal coordination environment. ias.ac.inacademie-sciences.fr The steric bulk of the tert-butyl groups can influence the coordination geometry and reactivity of these iron complexes. For example, the reaction of anhydrous FeCl₃ with a diprotonated tridentate ligand, isopropyl-N,N-bis(2-methylene-4-t-butyl-6-methylphenol), yields a trigonal bipyramidal iron(III) complex. researchgate.net

Vanadium, Manganese, and Cobalt: Vanadium complexes with phenolate ligands have been synthesized, including those with tert-butyl substituents. lboro.ac.uknih.gov Similarly, manganese and cobalt complexes with ligands derived from 3-tert-butyl-2-hydroxybenzyl moieties have been prepared and studied. rsc.orgrsc.org Cobalt(II) complexes with bidentate iminophenol ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) have been shown to adopt a pseudo-tetrahedral coordination geometry. tandfonline.com Cobalt(III) complexes with tetradentate ligands derived from 1,2-bis-(3,5-di-tert-butyl-2-hydroxybenzamido)ethane have also been synthesized. rsc.org

Titanium, Zirconium, Niobium, and Tantalum: Early transition metals like titanium, zirconium, niobium, and tantalum readily form complexes with 3-(tert-butyl)phenolate and its derivatives. Titanium complexes with chelating bis(phenolato) ligands have been synthesized and their structures determined. acs.org Zirconium complexes with bulky amine bis(phenolate) ligands have also been prepared. bohrium.com Niobium and tantalum complexes with tetraphenolate ligands have been investigated for their catalytic activity. bohrium.com The reaction of NbCl₅ or TaCl₅ with ligands derived from 3,5-di-tert-butylphenol (B75145) results in the formation of various complexes, with the coordination environment around the metal center being influenced by the specific ligand and reaction conditions. lboro.ac.uknih.govresearchgate.net For instance, a niobium(V) complex with a tripodal triaryloxide ligand has been shown to adopt bidentate, tridentate, and tetradentate coordination modes. rsc.org Tantalum alkylidene complexes containing bulky phenoxide ligands have also been prepared. dtic.milacs.org

Alkali metal complexes of phenolate ligands are of significant interest. The coordination chemistry of potassium with a biphenolate phosphine (B1218219) ligand carrying a tert-butyl group has been described. acs.org Deprotonation of bis(3,5-di-tert-butyl-2-hydroxyphenyl)-tert-butylphosphine with potassium hydride (KH) in ethereal solutions produces the corresponding potassium complex. acs.org In the solid state, the potassium complex contains two [tBu-OPO]K₂(THF)₂ moieties linked by two dative O−K bridges. acs.org The structure of the monomeric unit is distinct from its lighter alkali metal congeners. acs.org In addition to the expected facial coordination from the heteroatoms in the biphenolate phosphine ligand, one of the potassium atoms in the monomeric unit is π-bound to one of the aryl rings. acs.org

Solid-State Structural Analysis via X-ray Crystallography

The aggregation state of metal-3-(tert-butyl)phenolate complexes in the solid state is highly variable and is influenced by the metal, the ligand system, and the presence of solvent molecules.

Monomeric Structures: Many transition metal complexes with bulky phenolate ligands exist as mononuclear species. For example, a copper(II) complex with a thiosemicarbazone ligand derived from 3,5-di-tert-butylsalicylaldehyde is mononuclear in its asymmetric unit, although it forms a dimer through hydrogen bonding. preprints.org Mononuclear iron(III) complexes with amine-bis(phenolate) ligands have also been reported. researchgate.net

Dimeric and Polymeric Structures: Dimeric structures are also common, often formed through bridging ligands or dative bonds. The potassium complex of a tert-butylphosphine-bridged biphenolate ligand exists as a dimer in the solid state, with two monomeric units linked by O-K bridges. acs.org A dinuclear copper(II) complex bridged by a thio-enolate nitrogen has also been characterized. preprints.org In some cases, more complex polymeric or aggregated structures can form.

The coordination geometry around the metal center in these complexes is diverse and is a key determinant of their physical and chemical properties.

Octahedral and Distorted Octahedral: Six-coordinate, distorted octahedral geometries are frequently observed, particularly for iron(III) and cobalt(III) complexes. ias.ac.inacademie-sciences.frmdpi.com For example, a rhodium complex with a bis(3,5-di-tert-butyl-2-phenol)amine ligand displays a six-coordinate, octahedral geometry. acs.org

Trigonal Bipyramidal: Five-coordinate, trigonal bipyramidal geometries are also found, for instance, in some iron(III) and niobium(V) complexes. ias.ac.inacademie-sciences.fracs.org A tantalacyclobutane complex has been shown to adopt a trigonal bipyramidal structure. dtic.mil

Tetrahedral and Square Planar: Four-coordinate geometries, such as tetrahedral and square planar, are also observed. Cobalt(II) and zinc(II) complexes of a bidentate iminophenol ligand adopt pseudo-tetrahedral geometries, while the corresponding copper(II) complex is distorted square planar. tandfonline.com

The following table summarizes the coordination geometries observed for various metal complexes with 3-(tert-butyl)phenolate derivatives.

| Metal | Ligand System | Coordination Geometry | Reference(s) |

| Copper(II) | Thiosemicarbazone derivative | Distorted Square Pyramidal | preprints.org |

| Copper(II) | Iminophenol derivative | Distorted Square Planar | tandfonline.com |

| Iron(III) | Amine-bis(phenolate) | Trigonal Bipyramidal | researchgate.net |

| Iron(III) | Tripodal phenolate | Distorted Octahedral, Trigonal Bipyramidal | ias.ac.inacademie-sciences.fr |

| Cobalt(II) | Iminophenol derivative | Pseudo-tetrahedral | tandfonline.com |

| Cobalt(III) | Tetradentate bis-amide | Square Planar | rsc.org |

| Niobium(V) | Tripodal triaryloxide | Distorted Octahedral | rsc.org |

| Niobium(V) | Ketimide/Phenoxide | Distorted Trigonal Bipyramidal | acs.org |

| Tantalum(V) | Tantalacyclobutane | Trigonal Bipyramidal | dtic.mil |

| Rhodium | Bis(phenolate)amine | Octahedral, Distorted Square Pyramidal | acs.org |

The sterically demanding tert-butyl group on the phenolate ring exerts a significant influence on the coordination chemistry of these ligands.

The bulkiness of the tert-butyl group can:

Limit the coordination number of the metal center by preventing the approach of additional ligands.

Enforce specific coordination geometries to minimize steric repulsion between ligands. For example, the steric hindrance can favor the formation of less crowded geometries like tetrahedral or trigonal bipyramidal over octahedral.

Stabilize low-coordinate species that might otherwise be unstable.

Influence the reactivity of the metal complex by sterically shielding the metal center from substrate attack. In some iron(III) complexes, the presence of a sterically demanding coordinated group has been shown to be important for mimicking the stereochemical constraints found in enzymes. ias.ac.in

Lead to unusual bond angles and distances as the molecule distorts to accommodate the bulky substituents. For instance, in a tantalum alkylidene complex, the bulky phenoxide ligands are crucial for controlling the reactivity. dtic.mil

The interplay between the electronic properties of the phenolate donor and the steric demands of the tert-butyl group allows for the fine-tuning of the structure and reactivity of the resulting metal complexes.

Investigation of π-Interactions between Potassium and Aryl Rings in Aryloxide Structures

In many potassium aryloxide structures, the potassium ions achieve coordinative saturation by engaging in cation-π interactions with the aryl rings of adjacent phenoxide units. nih.gov This interaction, where the potassium cation is bound to the electron cloud of the aromatic ring, is a critical structure-determining principle. tandfonline.com These contacts are not uniform and can involve various degrees of engagement with the π-system.

Research on a series of potassium aryloxides reveals that for many of these compounds, potassium atoms are π-bound to the aryl rings of neighboring phenoxide derivatives to complete their coordination spheres. nih.gov For instance, the structures of potassium 2,6-di-iso-propylphenoxide, [K(η⁶,μ-DIP)]∞, and potassium 2,6-di-tert-butylphenoxide, [K(η⁶,μ-DBP)]∞, show the potassium atom coordinated to the entire face of an adjacent aromatic ring in an η⁶ fashion. nih.gov In other, more complex structures, a variety of interaction modes are observed. A study of a potassium fluoroalkoxide-arene complex identified η², η³, and η⁶ K⁺···Cπ(arene) interactions, with bond distances ranging from 3.35 to 3.47 Å. mdpi.com

Even in co-crystals, such as those formed between potassium phenoxide and phenol (B47542), this interaction is present. The potassium ions are found at the center of a distorted octahedron composed of five oxygen atoms and one phenyl ring that donates its π electrons. nih.govacs.org The significance of these interactions is highlighted in the formation of coordination polymers, such as the ladder-type polymer formed by potassium 2,6-diphenylphenolate, [K(Odpp)]∞, which is stabilized by extensive K-Cπ contacts. tandfonline.com

Table 1: Examples of K⁺···Cπ Interactions in Potassium Aryloxide Structures

| Compound/Complex | Type of Interaction | K⁺···Cπ Distance (Å) | Reference |

|---|---|---|---|

| Potassium-arene Complex [{RO¹}K]₄ | η², η³, and η⁶ | 3.35 - 3.47 | mdpi.com |

| Potassium Phenoxide · 2(Phenol) | π-donation from Phenyl | Not specified | nih.govacs.org |

| [K(η⁶,μ-DIP)]∞ | η⁶ | Not specified | nih.gov |

| [K(Odpp)]∞ Polymer | K-Cπ contacts | Not specified | tandfonline.com |

Solution-Phase Aggregation and Ion Association Phenomena

In solution, the behavior of potassium phenoxides is characterized by a dynamic equilibrium between monomers, ion pairs, and larger aggregates. The nature and extent of this aggregation are highly sensitive to the surrounding environment and have profound effects on the compound's reactivity.

Spectroscopic Probes for Solution-Phase Aggregation States (e.g., Diffusion-Ordered Spectroscopy (DOSY))

Diffusion-Ordered Spectroscopy (DOSY) is a powerful non-invasive NMR technique used to study the composition of mixtures and the aggregation state of species in solution. rsc.orgresearchgate.net The method separates the NMR signals of different species based on their diffusion coefficients, which are inversely related to their size and hydrodynamic radius according to the Stokes-Einstein equation. rsc.orgresearchgate.net Consequently, larger aggregates diffuse more slowly than smaller monomers, allowing for their differentiation. rsc.org

DOSY has been effectively employed to contrast the solid-state and solution-phase structures of potassium complexes. For example, a series of potassium complexes with monoanionic tetradentate amino-phenolate ligands were found to be dinuclear in the solid state as determined by X-ray diffraction. rsc.org However, DOSY measurements of these same complexes in solution indicated that they exist as monomers. rsc.org This demonstrates the utility of DOSY in revealing that the aggregation observed in a crystalline state does not necessarily persist when the compound is dissolved. This method can provide crucial information on the formula weight, composition, and solvation state of reactive intermediates and complexes in solution. acs.org

Impact of Solvent Polarity and Coordinating Ability on Phenoxide Aggregation

The choice of solvent has a profound impact on the aggregation state of potassium phenoxides. The solvent's polarity and its ability to coordinate to the potassium cation are key factors that determine whether the phenoxide exists as discrete solvated molecules or as larger polymeric aggregates. nih.govcdnsciencepub.com

In weakly polar, or "Class B," solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, alkali metal phenoxides tend to form aggregates such as dimers, tetramers, or hexamers. cdnsciencepub.com In more polar solvents, these salts are expected to exist as more highly solvated, and likely less aggregated, monomers. cdnsciencepub.com

This principle is clearly illustrated in a study of potassium aryloxides synthesized in either THF or pyridine (B92270). The structure of the resulting complexes was highly dependent on the solvent used. nih.gov For example, with the 2,2'-diphenylethoxide (DPE) ligand, the reaction in THF yielded a tetrameric species, [K(μ³-DPE)(THF)]₄, whereas the reaction in pyridine produced [K(μ³-DPE)(py)]₄·py₂. nih.gov The study also found that for less sterically hindered phenoxide ligands, solvated polymeric species were typically formed. nih.gov The capacity of the solvent to specifically solvate the alkali cation is a primary driver of the dissociation of aggregates. scispace.com The use of polyether solvents, which are better at solvating potassium ions, markedly increases the dissociation of potassium t-butylate aggregates compared to a solvent like THF. scispace.com

Table 2: Influence of Solvent on the Structure of a Potassium Aryloxide

| Ligand | Solvent | Resulting Structure | Reference |

|---|---|---|---|

| 2,2'-diphenylethoxide (DPE) | Tetrahydrofuran (THF) | [K(μ³-DPE)(THF)]₄ | nih.gov |

| 2,2'-diphenylethoxide (DPE) | Pyridine (py) | [K(μ³-DPE)(py)]₄·py₂ | nih.gov |

Effects of Ion Association on Reactivity Profiles

The degree of ion association—whether the phenoxide exists as a free ion, a contact ion pair, a solvent-separated ion pair, or a larger aggregate—significantly influences its nucleophilic reactivity. researchgate.netcdnsciencepub.com The common assumption that the "free" dissociated ion is the most reactive species is not always correct in the case of alkali metal phenoxides. researchgate.net

Kinetic studies on the reaction of p-nitrophenyl diphenylphosphinate (B8688654) with various alkali metal phenoxides in ethanol (B145695) showed that the reactivity increases in the order: Benzyltrimethylammonium Phenoxide (BTMAOPh) < KOPh < NaOPh < LiOPh. cdnsciencepub.com The reaction involving the free phenoxide ion (from the BTMAOPh salt) was the slowest, indicating that the ion-paired alkali metal phenoxides are more reactive. researchgate.netcdnsciencepub.com This catalytic effect of the alkali metal cation is proposed to arise from a greater stabilization of the negatively charged transition state relative to the stabilization of the initial ion-paired nucleophile. researchgate.net The addition of complexing agents like crown ethers, which sequester the potassium ion and break up the ion pair, resulted in a decreased reaction rate, further confirming this catalytic role of the metal ion. researchgate.netcdnsciencepub.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Potassium 3-(tert-butyl)phenolate |

| Potassium 2,6-di-iso-propylphenoxide |

| Potassium 2,6-di-tert-butylphenoxide |

| Potassium 2,6-diphenylphenolate |

| Potassium phenoxide |

| Potassium t-butylate |

| p-nitrophenyl diphenylphosphinate |

| Benzyltrimethylammonium Phenoxide |

| Tetrahydrofuran (THF) |

| Pyridine |

Reactivity and Mechanistic Investigations of Potassium 3 Tert Butyl Phenolate in Organic Transformations

Catalytic Applications of Potassium 3-(tert-butyl)phenolate and its Complexes

The unique electronic and steric properties of the 3-tert-butylphenolate moiety make it an effective component in various catalytic systems. Its complexes have demonstrated notable activity in cross-coupling, oxidation, and polymerization reactions.

Role as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type Coupling)

In the realm of transition metal-catalyzed cross-coupling reactions, phenolate (B1203915) ligands, including this compound, play a crucial role. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. alfa-chemistry.com While copper-catalyzed coupling reactions have a long history, their mechanisms are often complex and challenging to elucidate due to the paramagnetic nature of many copper complexes and rapid ligand exchange processes. alfa-chemistry.com

Studies on Ullmann-type coupling reactions have shown that this compound can act as a ligand, influencing the reaction pathway. For instance, in the presence of a copper(II) complex, the addition of this compound can lead to the formation of a phenoxy-copper complex. alfa-chemistry.com This interaction is often rapid and reversible, as indicated by shifts in NMR spectra. alfa-chemistry.com The formation of such complexes is a key step in the catalytic cycle, facilitating the subsequent coupling with aryl halides.

A significant advantage of using certain copper(II) complexes in Ullmann-type couplings is their stability, which allows reactions to be performed in the presence of air and can lead to high turnover numbers (TONs). alfa-chemistry.com TONs exceeding 1000 have been observed for the coupling of phenolates with aryl chloride electrophiles. alfa-chemistry.com The mechanism proposed for these highly efficient reactions involves the coordinated oxidative addition of an aryl halide to a Cu(II) center, forming a high-valent copper species. alfa-chemistry.com Computational studies suggest that the stability of this high-valent intermediate is enhanced by the radical character on the supporting ligand. alfa-chemistry.com This pathway is distinct from mechanisms involving Cu(I) and Cu(III) intermediates that are common in other Ullmann-type reactions. alfa-chemistry.com

The reaction order with respect to the phenolate can provide insights into its role in the catalytic cycle. In some systems, the reaction is zero-order in potassium 4-chlorophenolate, suggesting that the phenolate is either in a resting state or enters the cycle after the rate-limiting step. alfa-chemistry.com Conversely, a first-order dependence on the aryl halide and the catalyst indicates their involvement in the rate-determining transition state. alfa-chemistry.com

Participation in Aerobic Oxidation Reactions

This compound and related phenolate-containing ligands are also implicated in aerobic oxidation reactions. These reactions often involve the generation of phenoxyl radical species, which are key intermediates in the catalytic cycle. The oxidation of substrates can proceed through different mechanisms, including those involving deprotonation followed by single-electron oxidation or direct hydrogen abstraction to form a radical species that then reacts with molecular oxygen. nih.gov

In certain systems, the phenol-phenolate moiety plays a direct role in facilitating proton transfer, which is a crucial step in many oxidation-reduction reactions. The presence of an intramolecular hydrogen bond between a phenol (B47542) and a nearby basic group can poise the redox potential of the phenoxyl radical–phenol couple, enabling it to participate in electron transfer processes. conicet.gov.ar This intramolecular proton transfer is a key feature in biological systems, such as in the function of the TyrZ–His190 pair in photosystem II, where the formation of a tyrosyl radical is coupled to the release of a phenolic proton to a histidine residue. conicet.gov.ar

In synthetic models, the presence of an intramolecular hydrogen bond involving a phenolic proton can be confirmed by techniques like ¹H NMR spectroscopy, where a downfield shift of the phenolic proton resonance is observed. conicet.gov.ar This pre-organization facilitates the coupled electron-proton transfer, which is essential for driving multi-electron catalytic processes. conicet.gov.ar

Applications in Polymerization Reactions

Potassium complexes, including those derived from this compound, have emerged as effective initiators for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters.

Potassium complexes supported by various amino-phenolate ligands have been synthesized and investigated for their catalytic activity in the ROP of rac-lactide (a precursor to polylactic acid, PLA). rsc.org These complexes can initiate polymerization, often in the presence of an alcohol like isopropanol, to produce PLA. rsc.orgmdpi.com

The structure of the ligand framework, including the nature of the substituents on the phenolate ring, significantly influences the catalytic activity. For instance, bulky substituents at the ortho-position of the phenolate ring can enhance the activity of the potassium complexes. rsc.org However, in some cases, steric hindrance from ortho-tert-butyl groups on the phenoxo rings can decrease the rate of ROP. rsc.org

The polymerization of rac-lactide with these potassium complexes can proceed rapidly, achieving high monomer conversions in short periods. rsc.org The resulting polylactides are often atactic with a slight isotactic enrichment. rsc.org The mechanism is generally believed to involve the insertion of the lactide monomer into the bond between the potassium and the initiator, such as a benzyloxy group when benzyl (B1604629) alcohol is used as a co-initiator. rsc.org

Table 1: Ring-Opening Polymerization of rac-Lactide Catalyzed by a Potassium Complex rsc.org Catalyst system and conditions to be specified based on available data.

| Entry | [LA]₀/[Cat]₀/[BnOH]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (GPC) | PDI | Pₘ |

| 1 | 100:1:1 | Toluene (B28343) | 25 | 0.5 | 98 | 1.25 x 10⁴ | 1.21 | 0.75 |

| 2 | 100:1:1 | Toluene | 0 | 1 | 95 | 1.18 x 10⁴ | 1.19 | 0.78 |

| 3 | 200:1:1 | Toluene | 25 | 1 | 97 | 2.45 x 10⁴ | 1.25 | 0.74 |

This table is a representative example and the data would be populated based on specific experimental results found in the literature.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., rac-Lactide)

Influence of Ligand Substituents on Catalytic Activity and Microstructure Control

The catalytic activity and the resulting polymer's microstructure in reactions involving phenolate-based catalysts are significantly influenced by the substituents on the phenolate ligand. The steric and electronic properties of these substituents play a crucial role in determining the catalyst's performance.

Research has shown that for certain polymerization reactions, the presence of bulky substituents on the phenolate ligand can have a profound impact on both the catalytic activity and the stereochemical control of the polymer chain. For instance, in the ring-opening polymerization (ROP) of rac-lactide, lithium complexes with sterically hindered trityl ortho-substituents on the salen ligand demonstrated increased heterotacticity in the resulting polylactide (PLA). academie-sciences.fr This highlights the importance of ligand design in controlling the polymer's microstructure. However, it's also noted that excessively bulky substituents, such as two tert-butyl groups, can lead to lower catalytic activities due to the highly crowded metal center, suggesting a delicate balance between steric hindrance and accessibility of the catalytic site. rsc.org

In the context of ethylene (B1197577) polymerization, nickel phosphine-phenolate complexes bearing a pendant polyethylene (B3416737) glycol (PEG) chain have been developed. The presence of secondary alkali cations like Li+, Na+, K+, and Cs+ in these heterobimetallic complexes leads to significant enhancements in catalytic activity and thermal stability compared to the parent monometallic complex. tdl.org The choice of the alkali ion also influences the type of polyethylene (PE) produced, demonstrating that ligand modifications, even those not directly on the phenolate ring, can tune the catalyst's behavior. tdl.org

Furthermore, in the copolymerization of ethylene with para-substituted styrenes, titanium complexes with [OSSO]-type bis(phenolate) ligands have been shown to be effective. rsc.org The electronic nature of the substituents on the styrene (B11656) monomer can affect the catalytic activity and the copolymer composition.

The following table summarizes the influence of ligand substituents on catalytic activity and microstructure control in various polymerization reactions involving phenolate-based catalysts.

| Catalyst System | Polymerization Reaction | Ligand Substituent Effect | Resulting Polymer Microstructure |

| Lithium complexes with salen ligands | rac-Lactide ROP | Bulky ortho-substituents (e.g., trityl) increase stereocontrol. | Heterotactic PLA academie-sciences.fr |

| Main group metal complexes | Cyclic Ester ROP | Excessively bulky substituents (e.g., two tert-butyl groups) decrease catalytic activity. | - rsc.org |

| Nickel phosphine-phenolate-PEG with alkali cations | Ethylene Polymerization | Secondary alkali cations enhance activity and thermal stability. | Varied PE types depending on the cation tdl.org |

| Titanium [OSSO]-type bis(phenolate) complexes | Ethylene-styrene copolymerization | Substituents on styrene affect activity and copolymer composition. | - rsc.org |

Ethylene Polymerization Behavior

The behavior of phenolate-based catalysts in ethylene polymerization is a subject of significant research, with a focus on achieving high catalytic activity and controlling the properties of the resulting polyethylene. While direct studies on this compound for ethylene polymerization are not extensively detailed in the provided results, the behavior of related phenolate-based catalyst systems offers valuable insights.

Nickel-phosphine-phenolate complexes have been shown to be effective catalysts for ethylene polymerization. The introduction of a pendant polyethylene glycol (PEG) chain to these complexes allows for the creation of heterobimetallic systems with alkali metal cations such as K+. tdl.org These bimetallic catalysts exhibit enhanced catalytic activity and thermal stability compared to their monometallic counterparts. tdl.org The nature of the alkali cation can also influence the properties of the polyethylene produced, suggesting that the potassium ion in such a system plays a crucial role in modulating the catalyst's performance. tdl.org

Titanium complexes supported by [OSSO]-type bis(phenolate) ligands, when activated by methylaluminoxane (B55162) (MAO), are also effective for ethylene homopolymerization and copolymerization with polar vinyl monomers. rsc.org The catalytic activity of these systems can be influenced by the concentration of the comonomer. rsc.org

The development of Ziegler-Natta catalysts, which can involve metal oxides and alkyls, revolutionized polyethylene synthesis by enabling the production of linear, high-density polyethylene at lower pressures and temperatures compared to earlier methods. bham.ac.uk These catalysts also allow for stereochemical control in the polymerization of α-olefins. bham.ac.uk

The following table summarizes key findings on the ethylene polymerization behavior using phenolate-based and related catalyst systems.

| Catalyst System | Key Findings |

| Nickel phosphine-phenolate-PEG with K+ | Enhanced catalytic activity and thermal stability compared to the monometallic complex. tdl.org |

| Titanium [OSSO]-type bis(phenolate)/MAO | Effective for ethylene homopolymerization and copolymerization. rsc.org |

| Ziegler-Natta catalysts | Enable the synthesis of linear, high-density polyethylene and provide stereochemical control. bham.ac.uk |

Oxidations of Phenolate Anions (General and Related Isomers)

Oxidation by Potassium Bromate (B103136): Kinetic and Mechanistic Studies

The oxidation of substituted phenols, including isomers like 4-tert-butyl phenol, by potassium bromate in an acidic medium has been the subject of kinetic and mechanistic investigations. journalirjpac.comyoutube.com These studies reveal that the reaction order and the nature of the active oxidizing species are key to understanding the reaction mechanism.

Kinetic studies on the oxidation of 3,4-dimethyl phenol, 4-sec-butyl phenol, and 4-tert-butyl phenol in an aqueous acetic acid-water medium have shown that the reaction follows first-order kinetics with respect to the oxidant (potassium bromate), the substrate (phenol), and the hydrogen ion concentration [H+]. journalirjpac.comyoutube.com This indicates that all three species are involved in the rate-determining step of the reaction. The active oxidizing species has been identified as HBrO₃, which is favored in the acidic medium. journalirjpac.comyoutube.com

The reactivity of substituted phenols in this oxidation reaction is influenced by the nature of the substituents on the aromatic ring. For higher alkyl-substituted phenols, the order of reactivity has been found to be: 4-tert-butyl phenol > 4-sec-butyl phenol > 4-ethyl phenol > phenol. journalirjpac.com This trend suggests that electron-donating alkyl groups enhance the reactivity of the phenol towards oxidation.

The mechanism proposed for this reaction involves the formation of a bromate ester, followed by its decomposition in the rate-determining step, which includes C-H bond cleavage. The reaction rate is also observed to increase with a decrease in the dielectric constant of the solvent mixture (by increasing the percentage of acetic acid), which further supports the proposed mechanism. derpharmachemica.com

The following table summarizes the kinetic data for the oxidation of substituted phenols by potassium bromate.

| Substrate | Order w.r.t. [Oxidant] | Order w.r.t. [Substrate] | Order w.r.t. [H+] | Active Oxidizing Species |

| 3,4-Dimethyl phenol | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | HBrO₃ journalirjpac.comyoutube.com |

| 4-sec-Butyl phenol | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | HBrO₃ journalirjpac.comyoutube.com |

| 4-tert-Butyl phenol | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | 1 journalirjpac.comyoutube.com | HBrO₃ journalirjpac.comyoutube.com |

Reaction with Manganese(III) Complexes: Aryloxy Radical Formation

The reaction of phenolate anions with manganese(III) complexes is a significant process that can lead to the formation of aryloxy radicals. This chemistry is relevant to various catalytic and biological systems.

Research has demonstrated the synthesis and characterization of manganese(III) complexes supported by tridentate bis-aryloxide-N-heterocyclic carbene ligands. researchgate.net These complexes are readily synthesized from the corresponding proligand and a manganese(III) precursor like Mn(acac)₃. researchgate.net The stability and reactivity of these complexes are of interest for their potential catalytic applications.

The formation of aryloxy radicals from the reaction of phenols with manganese(III) complexes has been observed in various contexts. For instance, the oxidation of styrenes catalyzed by manganese(III) phthalocyanine (B1677752) complexes in the presence of an oxidant and a reducing agent is believed to proceed through radical intermediates. nih.gov While the exact mechanism can be complex, the involvement of manganese in different oxidation states (Mn(III) and Mn(II)) and the formation of substrate radicals are key features. nih.gov

Furthermore, the generation of phenoxyl radical complexes of zinc(II) through the oxidation of coordinated phenolate ligands serves as a model for understanding the electronic structure and spectroscopic properties of these transient species. acs.org These studies provide valuable insights into the nature of aryloxy radicals formed in the coordination sphere of a metal ion.

The following table summarizes the key aspects of the reaction between phenolate anions and manganese(III) complexes.

| Reactants | Key Observation | Significance |

| Phenolate anion + Manganese(III) complex | Formation of aryloxy radical | Important in catalytic oxidation and bioinorganic chemistry. nih.gov |

| Imidazolinium proligand + Mn(acac)₃ | Synthesis of Mn(III) bis-aryloxide-N-heterocyclic carbene complexes | Stable complexes with potential catalytic applications. researchgate.net |

| Coordinated phenolate ligand + Oxidant | Generation of coordinated phenoxyl radical | Model for studying the properties of aryloxy radicals. acs.org |

Detailed Mechanistic Pathways

Study of Elementary Steps in Catalytic Cycles (e.g., Oxidative Addition, C-X Bond Cleavage)

The understanding of detailed mechanistic pathways in catalytic cycles involving phenolate ligands is crucial for optimizing existing catalytic systems and designing new ones. Key elementary steps such as oxidative addition and C-X bond cleavage are fundamental to many cross-coupling and other catalytic transformations.

In the context of copper-catalyzed Ullmann coupling reactions, the mechanism of C-X bond cleavage by a Cu(II) species has been investigated using density functional theory (DFT) calculations. alfa-chemistry.com These studies suggest that the C-X bond cleavage can occur via an oxidative addition mechanism, where the copper catalyst is formally oxidized. alfa-chemistry.com Experimental kinetic studies have shown that the reaction rate is first-order with respect to both the aryl halide and the catalyst, indicating that both are involved in the rate-determining step. alfa-chemistry.com The phenolate, in this case, appears to enter the catalytic cycle after the turnover-limiting step, as the reaction is zero-order with respect to the potassium phenolate. alfa-chemistry.com

The concept of oxidative addition is a cornerstone of many catalytic cycles. allrounder.ai It involves the reaction of a metal center with a substrate, leading to an increase in the oxidation state of the metal and the formation of new bonds between the metal and fragments of the substrate. allrounder.ai This step is often followed by other elementary steps like transmetalation and reductive elimination to complete the catalytic cycle. acs.org

In some systems, the role of ligand substituents can influence the mechanistic pathway. For example, in dimethylplatinum(II) complexes with ligands containing both NH and OH functionalities, these groups can participate in hydrogen bonding, which may assist in oxidative addition reactions. nih.gov

The following table outlines the key elementary steps and their characteristics in catalytic cycles involving phenolate ligands.

| Elementary Step | Description | Role in Catalytic Cycle |

| Oxidative Addition | The addition of a substrate (e.g., an aryl halide) to a metal center, increasing the metal's oxidation state. allrounder.ai | Often the initial step, activating the substrate for further reaction. alfa-chemistry.comacs.org |

| C-X Bond Cleavage | The breaking of a carbon-halogen or other carbon-heteroatom bond, often facilitated by the metal catalyst. alfa-chemistry.com | A critical step in many cross-coupling reactions, frequently occurring via oxidative addition. alfa-chemistry.com |

| Transmetalation | The transfer of an organic group from one metal to another. acs.org | A common step following oxidative addition to introduce the second coupling partner. |

| Reductive Elimination | The elimination of the final product from the metal center, with a decrease in the metal's oxidation state. allrounder.ai | The final step that regenerates the active catalyst for the next cycle. |

Kinetic Analyses of Reaction Orders and Rate Laws

Kinetic studies on reactions involving potassium phenolates have revealed a range of reaction orders depending on the specific transformation. For instance, the oxidation of substituted phenols, such as 4-tert-butyl phenol, by potassium bromate in an aqueous acetic acid-water medium has been shown to follow first-order kinetics with respect to the oxidant, the phenol substrate, and the acid concentration. journalirjpac.com Similarly, the oxidation of phenols by permanganate (B83412) in alkaline solutions is first order with respect to both the permanganate ion and the phenolate ion, particularly at lower phenolate concentrations. cdnsciencepub.com

In contrast, more complex reactions can exhibit different kinetic profiles. The polycondensation reaction between aryl halides and bisphenol A, activated by potassium carbonate to form the potassium phenolate in situ, follows a second-order rate law. rsc.org This suggests a bimolecular process in the rate-determining step. However, for other reactions like the Kolbe-Schmitt carboxylation, the kinetics can be more intricate. While one might expect pseudo-unimolecular order kinetics under a large excess of CO2, studies have shown a strong dependence of the product yield on the initial phenolate concentration. mdpi.com This deviation from simple first-order kinetics points towards a more complex mechanism, rather than a straightforward bimolecular reaction between a single phenolate ion and a CO2 molecule. mdpi.com

The table below summarizes the observed reaction orders for various reactions involving phenolate species.

Determination of Activation Parameters (e.g., Energy, Enthalpy, Free Energy, Entropy of Activation)

Activation parameters are thermodynamic quantities that provide deep mechanistic insights into a reaction by characterizing the transition state. These parameters—activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are typically determined by studying the effect of temperature on the reaction rate constant, often through an Arrhenius or Eyring plot. ijnrd.orglibretexts.orgresearchgate.net

In the context of reactions involving substituted phenols, these parameters have been experimentally determined. For the oxidation of 4-tert-butyl phenol with potassium bromate, the activation parameters have been calculated, providing a quantitative measure of the energy landscape of the reaction. journalirjpac.com For example, the relatively low activation energy and negative entropy of activation in some phenol oxidation reactions suggest a rapid degradation path involving a highly ordered transition state. journalirjpac.comijnrd.org

The table below presents the activation parameters for the oxidation of 4-tert-butyl phenol.

Interactive Table: Activation Parameters for the Oxidation of 4-tert-butyl phenol

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Energy of Activation (Ea) | 65.38 | kJ/mol | Minimum energy for reaction to occur | journalirjpac.com |

| Enthalpy of Activation (ΔH‡) | 62.82 | kJ/mol | Endothermic formation of the transition state | journalirjpac.com |

| Entropy of Activation (ΔS‡) | -48.78 | J/mol·K | More ordered transition state compared to reactants | journalirjpac.com |

Isotope Effects in Phenol Oxidation Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. epfl.ch A KIE is observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen by deuterium), leading to a change in the reaction rate. libretexts.org If the bond to the isotopically substituted atom is broken or formed in the rate-limiting step, a significant "primary" KIE is typically observed. libretexts.orgyoutube.com For C-H versus C-D bonds, the rate of the hydrogen-containing reactant is often several times faster than its deuterium-substituted counterpart (kH/kD > 1). libretexts.org

In the context of phenol oxidation, KIE studies have been instrumental in elucidating the mechanism of C-H bond cleavage. The oxidation of phenols often proceeds through pathways involving hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). For example, studies on the oxidation of phenols by bacterial flavoprotein monooxygenases using deuterated substrates have revealed large intrinsic deuterium (B1214612) isotope effects (kH/kD up to 10 ± 2) on the reduction of the enzyme-bound FAD cofactor. nih.gov This large KIE provides strong evidence that the cleavage of the phenolic O-H bond (or a C-H bond on the ring) is a key, rate-limiting part of the reaction mechanism. nih.gov

Investigation of Cluster Mechanisms in Reactions (e.g., Kolbe–Schmitt Reaction)

While many organic reactions are depicted as simple collisions between two molecules, a growing body of evidence suggests that some transformations, particularly those involving ionic reagents like potassium phenolates, proceed through more complex "cluster" mechanisms. In such a mechanism, the reactive species is not a single ion or molecule, but rather an aggregate or cluster of several species.

The Kolbe-Schmitt reaction, the carboxylation of an alkali phenolate with carbon dioxide, is a classic example where a cluster mechanism is believed to be operative. colab.wsnih.govresearchgate.net Instead of a simple electrophilic attack of CO₂ on a single phenolate anion, theoretical and experimental studies suggest that the transition state involves a complex of the phenolate with the alkali metal cation and potentially other phenolate or CO₂ molecules. researchgate.netresearchgate.net

Investigations into the homogeneous carboxylation of potassium phenolate in DMSO solution have demonstrated that the reaction yield and selectivity are highly dependent on the initial phenolate concentration and the nature of the cation. colab.wsnih.govcemi-ras.ru This observation is inconsistent with a simple bimolecular mechanism but supports a more complex, higher-order process involving molecular clusters. researchgate.net It is proposed that the potassium cation plays a crucial role, acting as a Lewis acid to assist in the CO₂ insertion. researchgate.net The involvement of a second phenolate molecule in the transition state has also been suggested by computational studies. researchgate.net These findings indicate that the reaction proceeds through a complex cluster, highlighting the importance of aggregation and ion-pairing in directing the course of the reaction. colab.wsnih.gov

Electronic and Steric Effects on Reactivity

Impact of Substituents on Phenol Acidity and Reactivity

The acidity of a phenol and the reactivity of its corresponding phenolate are profoundly influenced by the nature and position of substituents on the aromatic ring. Substituents alter the electron density distribution within the molecule, thereby stabilizing or destabilizing the phenoxide ion formed upon deprotonation. Electron-withdrawing groups (EWGs) delocalize the negative charge of the phenoxide ion, increasing its stability and thus increasing the acidity of the parent phenol. pharmaguideline.comucalgary.ca Conversely, electron-donating groups (EDGs) concentrate the negative charge, destabilizing the phenoxide ion and making the phenol less acidic. pharmaguideline.comucalgary.ca

The tert-butyl group, as found in 3-(tert-butyl)phenolate, is an alkyl group and functions as an electron-donating group primarily through an inductive effect (+I). mdpi.com This effect increases the electron density on the aromatic ring and the hydroxyl group. mdpi.com Consequently, p-tert-butylphenol is generally less acidic than unsubstituted phenol. quora.com The presence of the electron-donating tert-butyl group in the meta position of this compound increases the electron density on the phenoxide oxygen, making it a stronger nucleophile compared to unsubstituted phenolate, but also making the parent phenol less acidic.

Correlation of Reactivity with Hammett Constants (σ-)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. viu.calibretexts.org It establishes a linear free-energy relationship that correlates reaction rate constants (k) or equilibrium constants (K) with substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Here, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. viu.ca For reactions involving phenolate ions, the σ⁻ scale is often used, as it accounts for through-conjugation between a +R (resonance-donating) substituent and the reaction center.

The sign and magnitude of the reaction constant ρ provide significant mechanistic information. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state. viu.ca Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge in the transition state. viu.ca

Role of Steric Hindrance from the tert-butyl Group in Dictating Reaction Pathways

The steric bulk of the tert-butyl group on the phenolate ring plays a critical role in determining the outcome of organic transformations. The position of this substituent influences the accessibility of the nucleophilic oxygen and the carbon atoms of the aromatic ring, thereby dictating the reaction pathway. In the case of 3-(tert-butyl)phenolate, the tert-butyl group is positioned meta to the hydroxyl group, leaving the oxygen atom and the ortho and para carbons relatively unhindered.

This steric arrangement has been contrasted with that of other isomers, such as 2,6-di-tert-butylphenoxide, where the bulky groups flank the oxygen atom. In the latter, the significant steric hindrance around the oxygen atom can preclude O-nucleophilic attack. cdnsciencepub.com Consequently, 2,6-di-tert-butylphenoxide often acts as a C-nucleophile. cdnsciencepub.com

Conversely, for phenolates where the ortho positions are not sterically encumbered, such as in 3,5-di-tert-butylphenoxide (an analogue for 3-tert-butylphenolate), O-nucleophilic attack is generally favored. cdnsciencepub.com For instance, in reactions with electrophilic substrates, 3,5-di-tert-butylphenoxide has been observed to act exclusively as an O-nucleophile. cdnsciencepub.com This highlights the directing effect of the tert-butyl group's placement. While the primary role of the tert-butyl group is often to provide steric shielding, its electronic-donating effect also enhances the electron density on the aromatic ring and the hydroxyl group, which can influence reactivity.

The table below summarizes the observed reaction pathways for different tert-butylated phenolates, illustrating the influence of steric hindrance.

| Compound | Substituent Position | Primary Nucleophilic Site | Observed Reaction Pathway | Reference |

| 2,6-di-tert-butylphenoxide | ortho | Carbon | C-alkylation | cdnsciencepub.com |

| 3,5-di-tert-butylphenoxide | meta | Oxygen | O-alkylation (ether formation) | cdnsciencepub.com |

| 2,4,6-tri-tert-butylphenoxide | ortho, para | Oxygen (hindered) | Forms stable phenoxyl radicals upon oxidation | vulcanchem.com |

These findings underscore how the strategic placement of the tert-butyl group on the phenolate ring can be used to control the regioselectivity of reactions, favoring either C- or O-functionalization.

Redox Chemistry of 3-(tert-butyl)phenolate Ligands in Metal Complexes

Phenolate ligands, including 3-(tert-butyl)phenolate, can exhibit rich redox chemistry when coordinated to a metal center. These ligands are often considered "redox non-innocent," meaning they can actively participate in the redox processes of the metal complex, rather than acting as passive spectator ligands. nih.govmdpi.comresearchgate.net The phenolate can be oxidized to a phenoxyl radical, and this transformation can significantly influence the electronic structure, reactivity, and catalytic properties of the metal complex. nih.govresearchgate.net

The presence of tert-butyl substituents on the phenolate ligand can stabilize the corresponding phenoxyl radical, making it more accessible and persistent. vulcanchem.com This stability is attributed to both steric protection and electronic effects. The bulky tert-butyl group can sterically shield the radical center, preventing dimerization or other decomposition pathways.

In the context of metal complexes, the oxidation of a coordinated phenolate to a phenoxyl radical is often a key step in catalytic cycles, particularly in oxidation reactions. researchgate.net For example, copper complexes with phenolate ligands have been studied as models for enzymes like tyrosinase, where the oxidation of a phenolate substrate is a crucial step. nih.gov The reaction of a bis(μ-oxo)dicopper(III) complex with 2,4-di-tert-butylphenolate leads to the formation of a phenolate-bonded intermediate, which then proceeds through an electrophilic aromatic substitution mechanism. nih.gov

The redox potential of the phenolate/phenoxyl couple can be tuned by the substituents on the aromatic ring and the nature of the metal center. The table below provides a conceptual overview of the redox states of a generic tert-butylated phenolate ligand in a metal complex.

| Ligand State | Formal Oxidation State | Description |

| Phenolate | -1 | The deprotonated form of the phenol, acting as an anionic ligand. |

| Phenoxyl Radical | 0 | A neutral radical species formed by one-electron oxidation of the phenolate. |

| Quinone/Semiquinone | 0 / -1 | Further oxidation products that can be involved in multi-electron redox processes. |

The interplay between the metal's and the ligand's redox activity can lead to interesting electronic structures where the oxidation state of the metal and the ligand may be ambiguous. nih.gov This phenomenon, known as valence tautomerism, can be influenced by external stimuli such as temperature or light. The ability of the 3-(tert-butyl)phenolate ligand to engage in such redox processes makes it a versatile component in the design of catalysts for a variety of organic transformations.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic properties and energetics of molecules.

A comprehensive analysis of the electronic structure of Potassium 3-(tert-butyl)phenolate would reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Studies on related meta-substituted phenolates have demonstrated that the nature and position of substituents significantly influence the electronic environment of the phenolate (B1203915) ring. d-nb.info For this compound, the electron-donating tert-butyl group at the meta position is expected to subtly modulate the electron density on the aromatic ring and the phenoxide oxygen.

DFT calculations would typically be employed to determine key electronic properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders. While specific values for this compound are not available, research on similar systems, such as complexes of group 4 metals with tert-butyl-substituted biphenolate ligands, has shown that DFT can accurately predict geometric parameters and electronic effects, like the electron-releasing property of the tert-butyl group. acs.org

Table 1: Hypothetical Electronic Structure Data for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability and reactivity. |

| Mulliken Charge on Oxygen | Highly Negative | Confirms the nucleophilic character of the phenoxide. |

| C-O Bond Order | Between 1 and 2 | Reflects partial double bond character due to resonance. |

| C-K Bond Character | Primarily Ionic | Indicates a strong electrostatic interaction. |

This table is illustrative and based on general principles of electronic structure theory as applied to similar compounds. Actual values would require specific DFT calculations.

DFT calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve its role as a catalyst or reagent in reactions such as carbon-carbon bond formation or polymerization.

For instance, extensive DFT studies on the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates, have elucidated the mechanism for potassium phenoxide. researchgate.netacs.orgacs.org These studies show that the reaction can proceed at both the ortho and para positions through distinct transition states. researchgate.netacs.org It is reasonable to infer that a similar mechanistic investigation of this compound would reveal how the tert-butyl group sterically and electronically influences the regioselectivity of such reactions. Computational studies on the reactions of alkali metal phenoxides with other electrophiles have also relied on DFT to support proposed associative reaction mechanisms. tandfonline.com

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative energy profile for a reaction. This information is crucial for determining reaction feasibility and predicting kinetic and thermodynamic products.

In studies of the Kolbe-Schmitt reaction with di-tert-butylphenols, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory have been used to determine the Gibbs free energy barriers, revealing that for 2,4-di-tert-butylphenol, the thermodynamically favored product has a lower Gibbs free energy, while the kinetically favored product has a lower activation energy barrier. researchgate.net A similar approach for this compound would allow for the construction of a detailed energy profile for its reactions, such as carboxylation or etherification, providing insights into the reaction spontaneity and the relative stability of possible products. mdpi.com

DFT calculations can predict various spectroscopic properties, which are invaluable for the structural confirmation of synthesized compounds. The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to identify characteristic functional groups. For instance, the N-O group vibrations in alkaloid N-oxides have been confirmed through FT-IR spectra, with characteristic signals appearing in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com Similarly, predicted UV-Vis absorption spectra can help in understanding the electronic transitions within the molecule. For this compound, DFT would be expected to predict the vibrational frequency of the C-O stretch and the aromatic C-H bends, as well as electronic transitions involving the phenolate moiety.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Molecular Motion/Transition |

| Infrared (IR) | ~1250-1300 cm⁻¹ | C-O stretching vibration |

| Infrared (IR) | ~2850-3000 cm⁻¹ | C-H stretching of tert-butyl group |

| Infrared (IR) | ~1450-1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | ~280-300 nm | π → π* transition of the phenolate ring |

This table is illustrative and based on typical spectroscopic values for substituted phenols. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and predict the reactive sites of a molecule. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would be expected to show a region of high negative potential localized on the phenoxide oxygen, confirming its role as the primary nucleophilic center. The aromatic ring would also exhibit negative potential, indicating its susceptibility to electrophilic substitution. The potassium ion would be associated with a region of positive electrostatic potential. Such maps are crucial for predicting the regioselectivity of reactions.

Natural Bond Orbital (NBO) Analysis for Understanding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the electron density into atomic and bonding orbitals, allowing for the quantification of donor-acceptor interactions, hybridization, and charge transfer.

In the context of this compound, NBO analysis would quantify the ionic character of the K-O bond by examining the charge on the potassium and oxygen atoms. It would also reveal hyperconjugative interactions between the lone pairs on the phenoxide oxygen and the antibonding orbitals of the aromatic ring, which contribute to the delocalization of electron density and the stability of the molecule. This level of detail is essential for a fundamental understanding of the intramolecular forces that govern the structure and reactivity of the compound.

Correlation between Computational Predictions and Experimental Observations

The synergy between computational chemistry and experimental analysis provides a powerful approach for the detailed characterization of molecules like this compound. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict molecular structures, spectroscopic properties, and reaction energetics, which can then be validated and interpreted through experimental data. This integrated approach deepens the understanding of the compound's intrinsic properties and reactivity.

A fundamental point of comparison is the molecular geometry. While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related substituted phenol (B47542) derivatives demonstrates the high accuracy of DFT methods in predicting structural parameters. For instance, studies on other substituted phenols have shown excellent agreement between bond lengths and angles determined by single-crystal X-ray diffraction and those calculated using DFT methods, such as B3LYP. nih.govnih.gov This strong correlation allows for the confident use of optimized theoretical structures to understand steric and electronic effects, even when experimental crystal structures are unavailable.

Spectroscopic properties are another area where computational predictions are frequently correlated with experimental results. Theoretical methods like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra, which can then be compared to experimentally measured UV-vis spectra. nih.govsemanticscholar.org For example, TD-DFT calculations on phenolate-copper complexes have been used to assign observed charge transfer bands in their experimental spectra. nih.gov Similarly, while detailed spectroscopic analysis for this compound is limited, experimental observations note a downfield shift in the ¹H NMR spectrum upon its binding to a copper(I) complex, indicating a change in the electronic environment of the phenolate that is qualitatively consistent with the principles of coordination chemistry modeled by computational methods.

The correlation extends to understanding and predicting chemical reactivity. DFT calculations have been instrumental in elucidating reaction mechanisms involving potassium phenolates. A notable example is the Kolbe-Schmitt reaction, where potassium phenolates are carboxylated. researchgate.netmdpi.com Theoretical studies on substituted potassium phenolates have calculated the Gibbs free energy barriers for different reaction pathways. researchgate.net These calculations revealed that for some isomers, the kinetically favored product (formed via the lowest activation energy barrier) differs from the thermodynamically favored product (the most stable product). researchgate.net Such computational findings align well with experimental observations of product ratios under various reaction conditions, providing a molecular-level explanation for the observed selectivity. researchgate.net

Furthermore, computational models are used to predict various physicochemical properties that correlate with experimental findings. Parameters like bond dissociation enthalpies (BDE), ionization potentials, and redox potentials calculated via DFT have been shown to correlate well with experimentally determined antioxidant activities and electrochemical measurements for a wide range of phenolic compounds. nih.govjocpr.comrsc.org These correlations allow for the development of Quantitative Structure-Property Relationship (QSPR) models that can predict the properties of new compounds with reasonable accuracy. jocpr.comneliti.com

The tables below provide illustrative examples of the types of data compared in such correlative studies. Table 1 shows a typical comparison of geometric parameters for a related phenolic compound, while Table 2 summarizes how computational energetics are used to interpret experimental reaction outcomes.

Table 1: Illustrative Comparison of Experimental and Calculated Molecular Geometry for a Related Phenolic Compound. This table is a representative example based on data for related structures to illustrate the typical correlation between experimental and DFT-calculated values.

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|

| C-O Bond Length (Å) | 1.353 | 1.376 |

| C=N Bond Length (Å) | 1.273 | 1.308 |

| C-C-N Bond Angle (°) | 121.5 | 121.3 |

| O-C-C-N Torsion Angle (°) | -3.9 | -0.14 |

Table 2: Correlation of Computational Energetics with Experimental Observations in the Kolbe-Schmitt Reaction for a Substituted Potassium Phenolate. This table summarizes findings from studies on related isomers to demonstrate the principle of correlating reaction energies with product formation.

| Product Type | Computational Finding | Experimental Correlation |

|---|---|---|

| Kinetic Product | Lower Gibbs free energy of activation (e.g., 11.2 kcal/mol) for the transition state. | Observed as the major product under conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times). |

| Thermodynamic Product | Lower overall Gibbs free energy of the final product molecule. | Observed as the major product under conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times, reversible conditions). |

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of molecules in solution. For Potassium 3-(tert-butyl)phenolate and its reaction derivatives, ¹H and ¹³C NMR offer precise information on the electronic environment of each atom, enabling the characterization of complex structures and transient species.

¹H and ¹³C NMR spectroscopy are fundamental in tracking chemical transformations involving this compound. By analyzing chemical shifts, coupling constants, and signal intensities, the exact structure of reaction products can be determined. Furthermore, this technique is crucial for identifying reactive intermediates, which are often key to understanding a reaction's mechanism.

For instance, in reactions such as carboxylation, intermediates like carbonate complexes can be observed. The use of ¹³C NMR spectroscopy has been successful in identifying such transient species in reactions involving other phenolates, revealing unusual chemical shifts that point to the formation of a complex between the phenolate (B1203915) and CO2 before rearrangement to the final product. researchgate.net The attachment of a bulky tert-butyl group can influence the stability and structure of these intermediates, making NMR an essential tool for their observation. nih.gov

The distinct signals for the tert-butyl group (a singlet in ¹H NMR, two signals in ¹³C NMR) and the aromatic protons/carbons provide clear markers. Changes in the chemical shifts of the aromatic signals are particularly informative for determining the position of substitution in products, while the appearance of new signals corresponding to added functional groups confirms the reaction outcome. Often, reactive intermediates like carbocations and free radicals possess a more delocalized structure than their parent reactants, which can be studied using NMR in specific conditions. wikipedia.org

Table 1: Representative ¹H and ¹³C NMR Data

| Compound | Technique | Assignment | Expected Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H NMR | -C(CH₃)₃ | ~1.3 (s, 9H) |

| Ar-H | ~6.7-7.2 (m, 4H) | ||

| Solvent: DMSO-d₆ | |||

| ¹³C NMR | -C(CH₃)₃ | ~31 | |

| -C(CH₃)₃ | ~34 | ||

| Ar-C | ~110-160 | ||

| Solvent: DMSO-d₆ |

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in solution, such as conformational changes, chemical exchange, and aggregation. researchgate.netresearchgate.net For this compound, VT-NMR can provide insights into the nature of the potassium-phenolate ion pair. At different temperatures, changes in the NMR spectrum can indicate whether the ions exist as a tight contact ion pair, a solvent-separated ion pair, or as larger aggregates.

These dynamic equilibria can be observed through changes in chemical shifts or through the broadening and eventual coalescence of distinct signals as the temperature is raised, indicating that the rate of exchange between different species is increasing. For example, if the phenolate were to form dimeric or oligomeric species in solution, separate NMR signals for the different environments might be observable at low temperatures. As the temperature increases, these signals would broaden and merge as the exchange rate between the monomeric and aggregated forms becomes fast on the NMR timescale. nih.gov This provides valuable data on the thermodynamics and kinetics of such associations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of reactions involving this compound, particularly oxidation reactions, transient phenoxyl radical intermediates may be formed. These species are often too short-lived to be detected by other methods.

Due to the transient nature of many radical species, direct detection can be challenging. nih.gov Therefore, a technique called spin trapping is often employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This compound reacts with the unstable radical to form a much more stable and persistent radical adduct that can be readily detected by EPR. nih.govnih.govresearchgate.net The resulting EPR spectrum provides characteristic hyperfine coupling constants and g-values, which act as a fingerprint to identify the trapped radical (e.g., carbon-centered vs. oxygen-centered). nih.gov Studies on related compounds like potassium 4-(tert-butyl) phenyl sulfonate have successfully used this method to identify radical degradation products. nih.gov This approach would be invaluable for detecting and identifying any tert-butylphenoxyl radicals generated from this compound, thereby providing direct evidence for radical-mediated reaction pathways. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Mechanistic Probes